![molecular formula C16H23NO3 B2356510 Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate CAS No. 127342-21-6](/img/structure/B2356510.png)
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is an organic compound with the CAS Number: 127342-21-6 . It has a molecular weight of 277.36 . The compound is typically used as a biochemical reagent .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid at room temperature .Scientific Research Applications
Metabolic Pathways Investigation
Research conducted by Prakash et al. (2008) explored the metabolism of a compound containing a tert-butyl group, similar to tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate, focusing on its oxidation and C-demethylation mediated by cytochrome P450 enzymes. This study provides essential insights into the metabolic pathways of drugs with tert-butyl groups, aiding in the development of safer and more effective pharmacological agents Prakash et al., 2008.
Advances in Amino Acid Derivatives Synthesis
Leban and Colson (1996) demonstrated the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides to form pyrrolidine analogs. This work highlights a methodological advancement in synthesizing amino acid derivatives, relevant for developing novel pharmaceuticals and peptides Leban & Colson, 1996.
Pyrrolidine Derivatives Synthesis
An unexpected finding by Meetsma et al. (1996) in the synthesis of a tert-butyl 3-benzoyl-4-phenyl-2-(trimethylstannyl)pyrrolidine-N-carboxylate demonstrates the versatility of this compound derivatives in organic synthesis. This research provides valuable insights into the structural characteristics of pyrrolidine derivatives Meetsma et al., 1996.
Singlet Oxygen Reactions for Prodigiosin Synthesis
Wasserman et al. (2004) investigated the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, yielding precursors for prodigiosin, a compound with significant biological activity. This study underscores the potential of this compound derivatives in synthesizing biologically active molecules Wasserman et al., 2004.
Radical Reactions with Phenols
Research by Das et al. (1981) on tert-butoxy radicals' reactions with phenols, comparing them to carbonyl triplets, provides foundational knowledge on the reactivity of tert-butyl groups under radical conditions. This research is relevant for understanding the chemical behavior of compounds like this compound in various synthetic contexts Das et al., 1981.
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect how this compound interacts with its targets and how stable it remains over time .
properties
IUPAC Name |
tert-butyl 3-phenylmethoxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDPVESSAGLHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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